molecular formula C23H24F3N3O B15020806 (3E)-1-{[cyclohexyl(methyl)amino]methyl}-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one

(3E)-1-{[cyclohexyl(methyl)amino]methyl}-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one

Cat. No.: B15020806
M. Wt: 415.5 g/mol
InChI Key: YOQGDIGWCOJIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a cyclohexyl group, a trifluoromethyl group, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the cyclohexyl and trifluoromethyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole core or the cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in DMF as a base and solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(3E)-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3E)-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine group but a simpler structure.

    2-Thiophenemethylamine: Contains a thiophene ring and an amine group, similar in reactivity but different in structure.

Uniqueness

(3E)-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of a cyclohexyl group, a trifluoromethyl group, and an indole core. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like allylamine or 2-thiophenemethylamine.

Properties

Molecular Formula

C23H24F3N3O

Molecular Weight

415.5 g/mol

IUPAC Name

1-[[cyclohexyl(methyl)amino]methyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one

InChI

InChI=1S/C23H24F3N3O/c1-28(18-10-3-2-4-11-18)15-29-20-13-6-5-12-19(20)21(22(29)30)27-17-9-7-8-16(14-17)23(24,25)26/h5-9,12-14,18H,2-4,10-11,15H2,1H3

InChI Key

YOQGDIGWCOJIRX-UHFFFAOYSA-N

Canonical SMILES

CN(CN1C2=CC=CC=C2C(=NC3=CC=CC(=C3)C(F)(F)F)C1=O)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.